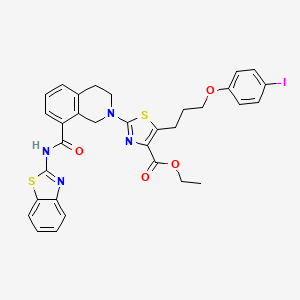

PROTAC Bcl-xL ligand-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H29IN4O4S2 |

|---|---|

Molecular Weight |

724.6 g/mol |

IUPAC Name |

ethyl 2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-(4-iodophenoxy)propyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C32H29IN4O4S2/c1-2-40-30(39)28-27(11-6-18-41-22-14-12-21(33)13-15-22)43-32(35-28)37-17-16-20-7-5-8-23(24(20)19-37)29(38)36-31-34-25-9-3-4-10-26(25)42-31/h3-5,7-10,12-15H,2,6,11,16-19H2,1H3,(H,34,36,38) |

InChI Key |

NOZZAZZDPDCLQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N2CCC3=C(C2)C(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4)CCCOC6=CC=C(C=C6)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DT2216: A PROTAC Targeting Bcl-xL for Degradation

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of DT2216, a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, chemical biology, and targeted protein degradation.

Introduction to DT2216

DT2216 is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to Bcl-xL, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By degrading Bcl-xL, DT2216 offers a therapeutic strategy to overcome the resistance to apoptosis often observed in cancer cells that overexpress this key survival protein. A significant advantage of DT2216 is its reduced toxicity to platelets compared to traditional Bcl-xL inhibitors, a consequence of the low expression of VHL in these anucleated cell fragments.[1]

Chemical Structure and Physicochemical Properties

DT2216 is a complex molecule composed of a ligand that binds to Bcl-xL, a ligand for the VHL E3 ligase, and a chemical linker that connects the two moieties.

Table 1: Physicochemical Properties of DT2216

| Property | Value | Reference(s) |

| Molecular Formula | C₇₇H₉₆ClF₃N₁₀O₁₀S₄ | [2] |

| Molecular Weight | 1542.4 g/mol | [2] |

| CAS Number | 2365172-42-3 | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, 4°C for 2 weeks. | [3] |

Synthesis of DT2216

The synthesis of DT2216 is a multi-step process. While the full detailed protocol is found in the supplementary information of Khan et al., Nature Medicine, 2019, a general overview involves the synthesis of the Bcl-xL-binding moiety, the VHL ligand, and the linker, followed by their sequential coupling. The Bcl-xL targeting component is derived from the well-known Bcl-2 family inhibitor, navitoclax (ABT-263).

A detailed, step-by-step synthesis protocol is beyond the scope of this guide. For the complete, detailed synthesis, readers are directed to the supplementary materials of the primary literature.[1][2]

Biological Activity

Binding Affinity

DT2216 exhibits high binding affinity for Bcl-xL and Bcl-2. The binding affinities, expressed as inhibition constants (Ki), have been determined using AlphaScreen assays.

Table 2: Binding Affinities of DT2216 and Navitoclax (ABT-263) to Bcl-2 Family Proteins

| Compound | Bcl-xL Ki (nM) | Bcl-2 Ki (nM) | Bcl-W Ki (nM) | Reference(s) |

| DT2216 | 7.9 | 1.8 | 13.6 | [1] |

| Navitoclax (ABT-263) | 0.9 | 0.2 | 1.5 | [1] |

In Vitro Degradation and Cytotoxicity

DT2216 induces potent and selective degradation of Bcl-xL in various cancer cell lines, leading to apoptosis. The efficacy of degradation is often quantified by the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ). The cytotoxic effect is measured by the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

Table 3: In Vitro Activity of DT2216 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Bcl-xL DC₅₀ (nM) | Dₘₐₓ (%) | EC₅₀/IC₅₀ (nM) | Reference(s) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 63 | 90.8 | 52 | [1] |

| H146 | Small Cell Lung Cancer | ~10 | >90 | ~100 | [4] |

| H211 | Small Cell Lung Cancer | ~10 | >90 | ~150 | [4] |

| H1059 | Small Cell Lung Cancer | ~100 | ~80 | ~500 | [4] |

| Loucy | T-cell Acute Lymphoblastic Leukemia | - | - | 2 | [5] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | - | - | >1000 | [6] |

| SUP-T1 | T-cell Acute Lymphoblastic Leukemia | >1000 | - | >1000 | [5] |

In Vivo Activity and Pharmacokinetics

DT2216 has demonstrated significant anti-tumor activity in various xenograft models of both hematologic and solid tumors.[1][5] It is metabolically stable and exhibits favorable pharmacokinetic properties for in vivo studies via intraperitoneal (i.p.) or intravenous (i.v.) injection, though it is not orally bioavailable.[1] A single i.p. injection of 15 mg/kg in mice resulted in sustained intratumoral concentrations of DT2216 above its cellular EC₅₀ for over a week, leading to a prolonged reduction in Bcl-xL expression.[1]

Table 4: Pharmacokinetic Parameters of DT2216 in Mice

| Parameter | Value | Route of Administration | Reference(s) |

| Half-life (t₁/₂) | ~110 h (plasma) | i.v. (2 mg/kg) | |

| Bioavailability | Not orally bioavailable | p.o. | [1] |

| Tumor Penetration | Achieves effective concentrations in tumor xenografts | i.p. (15 mg/kg) | [1] |

Signaling Pathways and Mechanism of Action

Bcl-xL in the Apoptotic Signaling Pathway

Bcl-xL is a key anti-apoptotic protein that resides on the outer mitochondrial membrane. It functions by sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which is a critical step in the intrinsic apoptosis pathway.

Mechanism of Action of DT2216

DT2216 functions as a PROTAC, a molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a target protein.

Experimental Protocols

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, and the absorbance of this product is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with various concentrations of DT2216 or vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protein-Protein Binding (AlphaScreen) Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.

Protocol:

-

Prepare a reaction mixture containing biotinylated Bcl-xL protein, GST-tagged VHL-ElonginB-ElonginC (VBC) complex, and varying concentrations of DT2216 in assay buffer.

-

Incubate the mixture to allow for binding and ternary complex formation.

-

Add streptavidin-coated donor beads and anti-GST acceptor beads.

-

Incubate in the dark to allow bead-protein binding.

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the binding of the competitor (DT2216).

Western Blotting for Bcl-xL Degradation

Western blotting is used to quantify the levels of Bcl-xL protein in cells following treatment with DT2216.

Conclusion

DT2216 represents a promising therapeutic agent that leverages the PROTAC technology to selectively degrade Bcl-xL in cancer cells while sparing platelets. Its potent in vitro and in vivo activity, coupled with a favorable safety profile concerning thrombocytopenia, makes it a compelling candidate for further clinical development in the treatment of Bcl-xL-dependent malignancies. This technical guide provides a foundational understanding of DT2216 for researchers and clinicians interested in this novel therapeutic modality.

References

- 1. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. explorationpub.com [explorationpub.com]

The Role of PROTAC Bcl-xL Degraders in Apoptosis: A Technical Guide

Introduction

The evasion of apoptosis, or programmed cell death, is a fundamental hallmark of cancer, enabling tumor cells to survive, proliferate, and resist treatment.[1][2] This resistance is often mediated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members that regulate the intrinsic (or mitochondrial) pathway of apoptosis.[2][3] Bcl-xL is a key anti-apoptotic protein frequently overexpressed in a wide range of solid tumors and hematological malignancies, where it sequesters pro-apoptotic proteins to prevent cell death, thereby contributing to tumorigenesis and chemoresistance.[1][3][4]

Targeting Bcl-xL with small-molecule inhibitors, such as Navitoclax (ABT-263), has been a validated therapeutic strategy. However, the clinical utility of these inhibitors is severely limited by on-target toxicity, specifically dose-limiting thrombocytopenia, as platelets are uniquely dependent on Bcl-xL for their survival.[2][4][5] Proteolysis Targeting Chimera (PROTAC) technology offers an innovative solution to this challenge. PROTACs are bifunctional molecules designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system, offering the potential for tissue-selective protein degradation.[4][6] This guide provides an in-depth technical overview of the mechanism, efficacy, and experimental evaluation of Bcl-xL PROTACs as potent inducers of apoptosis in cancer cells.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target protein (Bcl-xL), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL), Cereblon (CRBN), or MDM2), and a chemical linker that connects the two.[1][6][7] The PROTAC does not inhibit the protein's function directly but rather acts as a bridge to induce the formation of a ternary complex between Bcl-xL and the E3 ligase.[6]

Once the ternary complex is formed, the E3 ligase ubiquitinates Bcl-xL by tagging it with a chain of ubiquitin molecules. This polyubiquitination marks Bcl-xL for recognition and subsequent degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[6][8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple Bcl-xL proteins. The key advantage of this approach is the ability to achieve tissue selectivity. Because platelets express very low levels of E3 ligases like VHL and CRBN, Bcl-xL PROTACs can selectively degrade Bcl-xL in cancer cells while sparing platelets, thus mitigating the risk of thrombocytopenia.[1][2][4]

Triggering the Intrinsic Apoptosis Pathway

The degradation of Bcl-xL directly impacts the delicate balance of pro- and anti-apoptotic proteins that governs the mitochondrial pathway of apoptosis. In healthy cells, Bcl-xL sequesters the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane.[1][9]

By eliminating Bcl-xL, PROTACs liberate BAX and BAK. These freed effector proteins then oligomerize, forming pores in the mitochondrial outer membrane in a process known as mitochondrial outer membrane permeabilization (MOMP).[2][3] This permeabilization leads to the release of cytochrome c from the intermembrane space into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9. Initiator caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases orchestrate the systematic dismantling of the cell by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in apoptotic cell death.[7][10]

Quantitative Efficacy of Bcl-xL PROTACs

Numerous Bcl-xL PROTACs have been developed and evaluated, demonstrating potent degradation of Bcl-xL and significant cytotoxicity in cancer cell lines dependent on Bcl-xL for survival.

Table 1: In Vitro Degradation and Cytotoxicity of Selected Bcl-xL PROTACs

| Compound | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | IC₅₀ / EC₅₀ (nM) | Citation(s) |

|---|---|---|---|---|---|

| XZ739 | CRBN | MOLT-4 | 2.5 | - | [2] |

| DT2216 | VHL | UOK276 | - | - | [10] |

| PP5 | VHL | MOLT-4 | 27.2 | 32.1 | [1] |

| SIAIS361034 | CRBN | MOLT-4 | < 10 | 16.09 | [11] |

| PZ703b | VHL | MOLT-4 | Potent Degradation | - |[1][12] |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. MOLT-4: T-cell acute lymphoblastic leukemia. UOK276: Chromophobe renal cell carcinoma.

Table 2: In Vivo Efficacy of Selected Bcl-xL PROTACs

| Compound | Cancer Model | Dosing Regimen | Outcome | Citation(s) |

|---|---|---|---|---|

| 753b | H146 SCLC Xenograft | 5 mg/kg, weekly | Significant tumor growth delay | [13] |

| SIAIS361034 | MOLT-4 Xenograft | Not specified | 96.1% Tumor Growth Inhibition (TGI) |[11] |

SCLC: Small-Cell Lung Cancer.

Key Experimental Protocols

The evaluation of a novel Bcl-xL PROTAC involves a series of standardized in vitro and in vivo experiments to confirm its mechanism of action and therapeutic potential.

Protocol 1: Western Blotting for Protein Degradation and Apoptosis Markers

This protocol is used to quantify the reduction in Bcl-xL protein levels and to detect key markers of apoptosis.

-

Cell Culture and Treatment: Seed cancer cells (e.g., MOLT-4) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the Bcl-xL PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24, 48, 72 hours).[10]

-

Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against Bcl-xL, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., Actin or Vinculin).

-

Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

Densitometry: Quantify band intensity using software like ImageJ, normalizing the protein of interest to the loading control.

Protocol 2: Cell Viability Assay (MTS Assay)

This assay measures cell metabolic activity as an indicator of cell viability following PROTAC treatment.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Bcl-xL PROTAC for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot the data and calculate the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

PROTAC-mediated degradation of Bcl-xL is a highly effective strategy for inducing apoptosis in cancer cells. This approach successfully circumvents the primary limitation of traditional Bcl-xL inhibitors by offering a mechanism for tissue-selective action, thereby sparing platelets and avoiding thrombocytopenia.[4] The catalytic nature of PROTACs allows for potent, sub-stoichiometric activity, and the induction of robust and durable protein knockdown can overcome resistance mechanisms associated with inhibitor-based therapies.

Future research is focused on optimizing the pharmacological properties of Bcl-xL degraders, exploring novel E3 ligase recruiters to expand tissue selectivity, and evaluating their efficacy in combination with other anti-cancer agents.[11] Furthermore, the role of Bcl-xL in cellular senescence suggests that these PROTACs could also function as potent senolytics, capable of clearing therapy-induced senescent cells to prevent tumor relapse and metastasis.[2][3] As this technology matures, Bcl-xL PROTACs hold significant promise as a powerful and safer therapeutic modality for a broad spectrum of cancers.

References

- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potent and Selective BCL-XL Inhibitors and PROTAC Compounds as Potential Cancer Treatment and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The PROTAC selectively degrading BCL-XL inhibits the growth of tumors and significantly synergizes with Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

A Technical Guide to PROTAC Bcl-xL Ligand-1: E3 Ligase Recruitment and Cellular Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Proteolysis Targeting Chimeras (PROTACs) designed to selectively degrade the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). By hijacking the cell's natural protein disposal system, these innovative molecules offer a promising therapeutic strategy to overcome the limitations of traditional Bcl-xL inhibitors, particularly the on-target toxicity to platelets. This guide provides a comprehensive overview of the various E3 ligases recruited by Bcl-xL PROTACs, a compilation of their degradation and cytotoxic potencies, and detailed experimental protocols for their characterization.

Introduction: The Rationale for Degrading Bcl-xL

Bcl-xL is a key pro-survival protein frequently overexpressed in a multitude of cancers, where it sequesters pro-apoptotic proteins to prevent programmed cell death.[1][2] While small molecule inhibitors of Bcl-xL have been developed, their clinical utility has been hampered by significant on-target thrombocytopenia, as platelets are highly dependent on Bcl-xL for their survival.[2][3]

PROTACs offer a novel approach to circumvent this limitation. These heterobifunctional molecules are engineered with two distinct ligands connected by a linker: one binds to the target protein (Bcl-xL), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of Bcl-xL, marking it for degradation by the proteasome. The tissue- or cell-specific expression of certain E3 ligases allows for the selective degradation of Bcl-xL in cancer cells while sparing platelets, which often have low or negligible expression of the recruited E3 ligase.[2][5]

E3 Ligase Recruitment: A Key Determinant of PROTAC Activity

The choice of E3 ligase is a critical factor in the design and efficacy of a Bcl-xL PROTAC. The most commonly recruited E3 ligases in this context are Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 homolog (MDM2).

Cereblon (CRBN) Recruitment

CRBN is a widely expressed E3 ligase that has been successfully recruited for the degradation of Bcl-xL.[2] Several potent CRBN-based Bcl-xL degraders have been developed, demonstrating high degradation efficiency and cytotoxicity in various cancer cell lines.[1][2]

Von Hippel-Lindau (VHL) Recruitment

VHL is another well-characterized E3 ligase utilized in PROTAC design. VHL-recruiting Bcl-xL PROTACs have shown significant promise, with some compounds exhibiting potent and selective degradation of Bcl-xL.[1][6] The differential expression of VHL between cancerous tissues and platelets contributes to the improved safety profile of these degraders.[7]

Inhibitor of Apoptosis Proteins (IAPs) Recruitment

To overcome potential resistance mechanisms arising from low expression or mutation of CRBN or VHL, researchers have explored the recruitment of alternative E3 ligases like IAPs.[8] IAP-recruiting PROTACs have demonstrated efficacy in cell lines where CRBN-based degraders were less active, highlighting the importance of having a diverse toolkit of E3 ligase recruiters.[8][9]

Mouse Double Minute 2 (MDM2) Recruitment

More recently, MDM2 has been explored as an E3 ligase for Bcl-xL degradation.[10][11] PROTACs that recruit MDM2 not only induce the degradation of Bcl-xL but can also lead to the stabilization of the tumor suppressor p53, offering a dual anti-cancer mechanism.[10][11]

Quantitative Data Summary

The following tables summarize the in vitro potency of various Bcl-xL PROTACs, categorized by the E3 ligase they recruit. The data presented includes the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

Table 1: VHL-Recruiting Bcl-xL PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| DT2216 | MOLT-4 | 63 | 90.8 | 75.3 | [6][7] |

| PP5 | MOLT-4 | 27.2 | >90 | 32.1 | [6] |

| PZ703b | MOLT-4 | ~10 | >90 | 15.9 | [6] |

| 753b | H146 | 6 | >90 | - | [5] |

Table 2: CRBN-Recruiting Bcl-xL PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| XZ739 | MOLT-4 | 2.5 | >95 | 10.1 | [1][3] |

| 12c | MOLT-4 | - | - | 17.3 | [1] |

| 15a | MOLT-4 | - | - | 11.5 | [1] |

| 16a | MOLT-4 | - | - | 13.2 | [1] |

| SIAIS361034 | MOLT-4 | <10 | >90 | 16.09 | [12] |

Table 3: IAP-Recruiting Bcl-xL PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| 8a | MyLa 1929 | <500 | >80 | 62 | [9][11] |

Table 4: MDM2-Recruiting Bcl-xL PROTACs

| Compound | Cell Line | Degradation at 10 µM | IC50 (µM) | Reference |

| BMM4 | U87 | Substantial | >10 | [13][14] |

| BMM4 | A549 | Effective | 4.99 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Bcl-xL PROTACs.

Western Blotting for Bcl-xL Degradation

Objective: To quantify the reduction in Bcl-xL protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MOLT-4) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the Bcl-xL PROTAC or vehicle control (DMSO) for a specified duration (e.g., 16 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Bcl-xL (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Bcl-xL band intensity to the loading control. The percentage of remaining protein is calculated relative to the vehicle-treated control. DC50 and Dmax values can be determined by plotting the percentage of remaining protein against the PROTAC concentration.[1][6]

Cell Viability Assay

Objective: To determine the cytotoxic effect of the Bcl-xL PROTAC on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment:

-

Add a viability reagent such as MTT, MTS, or CellTiter-Glo to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the substrate into a detectable product.

-

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the PROTAC concentration and calculate the IC50 value using a non-linear regression model.[6][13]

Ternary Complex Formation Assay (NanoBRET™)

Objective: To detect and quantify the formation of the Bcl-xL-PROTAC-E3 ligase ternary complex in live cells.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding for a NanoLuc® luciferase-tagged Bcl-xL and a HaloTag®-fused E3 ligase (e.g., VHL or CRBN).

-

Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

-

PROTAC Treatment: Add the Bcl-xL PROTAC at various concentrations to the wells.

-

Substrate Addition and Signal Detection: Add the Nano-Glo® Luciferase Assay Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[2][5]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the study of PROTAC Bcl-xL ligand-1.

Caption: Mechanism of Action of a Bcl-xL PROTAC.

Caption: Experimental workflow for Western Blotting.

References

- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. researchgate.net [researchgate.net]

- 12. The PROTAC selectively degrading BCL-XL inhibits the growth of tumors and significantly synergizes with Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

Untangling the Knot: A Technical Guide to PROTAC Bcl-xL Ligand-1 Ternary Complex Formation with VHL and CRBN

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical formation of ternary complexes involving PROTACs targeting the anti-apoptotic protein Bcl-xL, mediated by the E3 ubiquitin ligases VHL (Von Hippel-Lindau) and CRBN (Cereblon). Understanding the biophysical and cellular dynamics of these complexes is paramount for the rational design and optimization of potent and selective Bcl-xL degraders. This document provides a consolidated overview of quantitative data, detailed experimental methodologies, and visual representations of key processes to aid researchers in this rapidly evolving field.

Core Concept: The PROTAC-Induced Ternary Complex

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. They consist of two distinct ligands connected by a flexible linker: one binds to the protein of interest (POI), in this case, Bcl-xL, and the other recruits an E3 ubiquitin ligase.[1] The formation of a stable ternary complex between the PROTAC, Bcl-xL, and the E3 ligase is the essential first step that brings the target protein in close proximity to the ligase, facilitating its ubiquitination and subsequent degradation by the proteasome.[][3] The stability and kinetics of this ternary complex are critical determinants of a PROTAC's efficacy.[]

The following diagram illustrates the general mechanism of PROTAC action.

Quantitative Data Summary

The efficacy of a Bcl-xL PROTAC is determined by its ability to induce the formation of a stable ternary complex and subsequently degrade the target protein. The following tables summarize key quantitative data for representative Bcl-xL PROTACs that recruit either VHL or CRBN.

VHL-Recruiting Bcl-xL PROTACs

VHL is a commonly utilized E3 ligase in PROTAC design.[4] PROTACs that recruit VHL have shown promise in degrading Bcl-xL, with some demonstrating favorable tissue selectivity due to the low expression of VHL in platelets, thereby mitigating the on-target thrombocytopenia associated with Bcl-xL inhibition.[5][6][7]

| PROTAC Name | Bcl-xL Binding (Kᵢ, nM) | Ternary Complex Formation | Degradation (DC₅₀, nM) | Max Degradation (Dₘₐₓ, %) | Cell Line | Citation(s) |

| DT2216 | - | Forms stable complex with VCB | 63 | 90.8 | MOLT-4 | [7] |

| PZ703b | - | Forms stable complex with VCB | - | - | MOLT-4 | [8] |

| 753b | - | Forms stable complex with VCB | - | - | 293T | [9] |

VCB: VHL-ElonginC-ElonginB complex. Data for ternary complex formation is often qualitative ("forms stable complex") from cellular assays like NanoBRET, with quantitative biophysical data not always available in the cited literature.

CRBN-Recruiting Bcl-xL PROTACs

Cereblon (CRBN) is another widely used E3 ligase for PROTAC development.[6] CRBN-based Bcl-xL degraders have also demonstrated high potency and platelet-sparing effects.[6][10]

| PROTAC Name | Bcl-xL Binding (Kᵢ, nM) | Ternary Complex Formation | Degradation (DC₅₀, nM) | Max Degradation (Dₘₐₓ, %) | Cell Line | Citation(s) |

| XZ739 | - | - | 2.5 | - | - | [9] |

| SIAIS361034 | 37.27 | Forms stable complex with CRBN | - | 88.09 | NIH-3T3 | [11] |

| PZ671 | - | - | 0.9 | - | MOLT-4 | [10][12] |

Binding affinity (Kᵢ) for SIAIS361034 was determined by Fluorescence Polarization.[11]

Experimental Protocols for Ternary Complex Characterization

A variety of biophysical and cellular assays are employed to characterize the formation and stability of the PROTAC-induced ternary complex.[4][13]

Biophysical Assays

These cell-free assays provide quantitative data on the binding affinities and kinetics of the binary and ternary interactions.[14]

1. Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the binding of analytes to a ligand immobilized on a sensor surface in real-time by detecting changes in the refractive index.[13] It provides kinetic data (association and dissociation rates) in addition to binding affinity.[4]

-

Methodology:

-

Immobilization: One of the binding partners, typically the E3 ligase complex (e.g., VCB), is immobilized on a sensor chip.

-

Analyte Injection: A solution containing the protein of interest (Bcl-xL) and the PROTAC is flowed over the chip.

-

Detection: The binding event causes a change in mass on the sensor surface, which alters the refractive index and is detected as a response unit (RU) change.

-

Data Analysis: By measuring the response at different analyte concentrations, the equilibrium dissociation constant (K_D), association rate constant (k_on), and dissociation rate constant (k_off) for the ternary complex can be determined.[4]

-

2. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event.[13] It provides a complete thermodynamic profile of the interaction.

-

Methodology:

-

Sample Preparation: One protein (e.g., Bcl-xL) is placed in the sample cell of the calorimeter.

-

Titration: The PROTAC and the E3 ligase are loaded into the injection syringe and titrated into the sample cell in small aliquots.

-

Heat Measurement: The instrument measures the minute temperature changes that occur as the ternary complex forms.

-

Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (K_D), enthalpy change (ΔH), and entropy change (ΔS).

-

Cellular Assays

These assays confirm that ternary complex formation occurs within a living cell, which is a prerequisite for subsequent ubiquitination and degradation.

1. NanoBRET™ Assay

-

Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the interaction between two proteins in live cells.[8][9]

-

Methodology:

-

Cell Engineering: Cells (e.g., 293T) are transiently transfected to express the protein of interest (Bcl-xL) fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (VHL or CRBN) fused to a HaloTag® protein (the energy acceptor).[9]

-

PROTAC Treatment: The transfected cells are treated with varying concentrations of the PROTAC.

-

Detection: If the PROTAC brings Bcl-xL and the E3 ligase into close proximity (<10 nm), energy is transferred from the luciferase to the HaloTag® substrate, generating a BRET signal that can be measured.

-

Data Analysis: The intensity of the BRET signal is proportional to the amount of ternary complex formed.

-

2. AlphaLISA® Assay

-

Principle: The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay that measures molecular interactions in a microplate format.[8]

-

Methodology:

-

Reagent Preparation: Recombinant, tagged proteins are used (e.g., His-tagged Bcl-xL and GST-tagged VCB).

-

Incubation: The proteins and the PROTAC are incubated with AlphaLISA Acceptor beads (conjugated to an anti-tag antibody, e.g., anti-His) and Donor beads (conjugated to another anti-tag antibody, e.g., anti-GST).

-

Detection: If a ternary complex forms, the Donor and Acceptor beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent emission at 615 nm.

-

Data Analysis: The strength of the light signal is directly proportional to the level of ternary complex formation.[9]

-

Structural Insights: The VHL-PROTAC-Bcl-xL Complex

The rational design of potent PROTACs is greatly aided by structural information. A 1.9 Å crystal structure of a heterotetrameric complex, composed of (ElonginB:ElonginC:VHL):PROTAC:Bcl-xL, has been reported.[15][16][17] This structure revealed an extensive network of new protein-protein interactions ("neo-interactions") between VHL and Bcl-xL that are induced by the PROTAC.[15][16][17] These findings underscore that the PROTAC does not merely act as a passive tether but actively contributes to the formation of a composite binding interface, highlighting the complexity of rationally designing these bifunctional molecules.[15][16]

Conclusion

The development of PROTACs targeting Bcl-xL represents a promising therapeutic strategy, offering the potential for enhanced potency and an improved safety profile compared to traditional inhibitors. Success in this endeavor hinges on the ability to engineer molecules that can efficiently induce the formation of a stable and productive ternary complex with an E3 ligase, either VHL or CRBN. A multi-faceted approach, combining robust biophysical and cellular assays with structural biology, is essential for elucidating the structure-activity relationships that govern ternary complex formation and for guiding the rational design of the next generation of Bcl-xL degraders.

References

- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural Insights into PROTAC-Mediated Degradation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cellular Assays of PROTAC Bcl-xL Ligand-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cellular evaluation of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). The protocols outlined below are essential for characterizing the potency, selectivity, and mechanism of action of novel Bcl-xL-targeting PROTACs in a cellular context.

Introduction to PROTAC Bcl-xL Degraders

PROTACs are bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein (in this case, Bcl-xL), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL), or Mouse double minute 2 homolog (MDM2)).[1][2] By bringing the E3 ligase into close proximity with Bcl-xL, the PROTAC facilitates the ubiquitination of Bcl-xL, marking it for degradation by the proteasome.[2]

The primary motivation for developing Bcl-xL PROTACs is to overcome the on-target toxicity, specifically thrombocytopenia (a reduction in platelet count), associated with small molecule inhibitors of Bcl-xL, such as Navitoclax (ABT-263).[1][3][4][5] Platelets are highly dependent on Bcl-xL for their survival, and direct inhibition of Bcl-xL can lead to their premature death.[1][3] PROTACs can achieve cancer cell selectivity by leveraging the differential expression of E3 ligases between cancerous cells and platelets; E3 ligases like VHL and CRBN are often poorly expressed in platelets compared to cancer cells.[1][4]

Key Cellular Assays and Protocols

A thorough cellular characterization of a Bcl-xL PROTAC involves a series of assays to determine its biological activity. The following protocols are generalized from established methodologies in the field.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the anti-proliferative and cytotoxic effects of the PROTAC on cancer cell lines that are dependent on Bcl-xL for survival.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Plating: Seed cancer cells (e.g., MOLT-4, a T-cell acute lymphoblastic leukemia cell line) in a 96-well plate at a density of 6.0 x 10³ cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Add serial dilutions of the PROTAC Bcl-xL ligand-1 to the wells in triplicate. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for an additional 48 to 72 hours.[3][6]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.

Bcl-xL Protein Degradation Assay

This assay directly measures the primary function of the PROTAC: the degradation of the target protein.

Protocol: Western Blotting for Bcl-xL Degradation

-

Cell Treatment: Plate a suitable cell line (e.g., MOLT-4, H146) and treat with varying concentrations of the PROTAC for a specified time, typically 16 to 24 hours.[1][7]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against Bcl-xL overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To assess selectivity, also probe for other Bcl-2 family proteins like Bcl-2 and Mcl-1.[1]

-

Use a loading control, such as β-actin or Vinculin, to ensure equal protein loading.[1][8]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using software like ImageJ.[1] The half-maximal degradation concentration (DC50) can then be calculated.

Apoptosis Induction Assays

To confirm that the degradation of the anti-apoptotic protein Bcl-xL leads to programmed cell death, apoptosis assays are performed.

Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry

-

Cell Treatment: Treat cells with the PROTAC at concentrations around the IC50 value for 24 to 48 hours.[6]

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).[6]

Alternatively, apoptosis can be confirmed by Western blot analysis for the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[7][8]

Mechanism of Action Confirmation Assays

These assays are crucial to verify that the observed degradation of Bcl-xL is indeed occurring through the intended PROTAC mechanism.

Protocol: E3 Ligase and Proteasome Inhibition

-

Pre-treatment: Pre-treat the cells with an inhibitor of the recruited E3 ligase (e.g., VHL-032 for VHL or Pomalidomide for CRBN) or a proteasome inhibitor (e.g., MG-132) for 1-2 hours.[3][9][10]

-

PROTAC Treatment: Add the Bcl-xL PROTAC and incubate for the standard treatment duration.

-

Western Blot Analysis: Perform a Western blot for Bcl-xL as described previously.

-

Interpretation: A rescue of Bcl-xL degradation in the presence of the E3 ligase or proteasome inhibitor confirms that the PROTAC's activity is dependent on these cellular components.[3][10]

Data Presentation

Quantitative data from the cellular assays should be summarized in tables for clear comparison of different PROTAC compounds.

Table 1: Cellular Activity of Exemplary Bcl-xL PROTACs

| Compound | Target E3 Ligase | Cell Line | Cell Viability IC50 (nM) | Bcl-xL Degradation DC50 (nM) | Reference |

| DT2216 | VHL | MOLT-4 | 25.3 | 19.2 | [7] |

| XZ739 | CRBN | MOLT-4 | 2.5 | 2.5 | [1][11] |

| PZ703b | VHL | MOLT-4 | - | Potent | [3][12] |

| BMM4 | MDM2 | U87 | - | Effective at 10 µM | [6] |

| 753b | VHL | H146 | More potent than DT2216 | Degrades Bcl-xL & Bcl-2 | [5] |

| SIAIS361034 | CRBN | MOLT-4 | 16.09 | < 10 | [13] |

Note: The presented values are extracted from the cited literature and may have been determined under slightly different experimental conditions.

Visualization of Pathways and Workflows

Diagrams are provided to illustrate the key concepts and experimental procedures.

Caption: Mechanism of action of a PROTAC targeting Bcl-xL for degradation.

Caption: A typical experimental workflow for the cellular characterization of a Bcl-xL PROTAC.

Caption: The role of Bcl-xL in the intrinsic apoptosis pathway and its targeting by PROTACs.

References

- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective BCL-XL Inhibitors and PROTAC Compounds as Potential Cancer Treatment and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]

- 5. biorxiv.org [biorxiv.org]

- 6. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 13. The PROTAC selectively degrading BCL-XL inhibits the growth of tumors and significantly synergizes with Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Administration of Bcl-xL PROTACs: Application Notes and Protocols

This document provides detailed application notes and protocols for the in vivo administration of PROTACs targeting the anti-apoptotic protein Bcl-xL. These guidelines are intended for researchers, scientists, and drug development professionals working on preclinical evaluation of these targeted protein degraders.

Introduction to Bcl-xL PROTACs

B-cell lymphoma-extra large (Bcl-xL) is a key anti-apoptotic protein frequently overexpressed in various cancers, contributing to tumor survival and resistance to conventional therapies. While small molecule inhibitors of Bcl-xL, such as Navitoclax (ABT-263), have shown clinical potential, their utility is hampered by on-target toxicity, specifically dose-limiting thrombocytopenia (a significant decrease in platelet count). This is because platelets are highly dependent on Bcl-xL for their survival.[1][2][3][4]

Proteolysis-targeting chimeras (PROTACs) offer an innovative strategy to circumvent this limitation. Bcl-xL PROTACs are heterobifunctional molecules that link a Bcl-xL binding moiety to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][2] This dual binding mediates the formation of a ternary complex between Bcl-xL and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of Bcl-xL. The tissue-selective degradation of Bcl-xL is achieved by exploiting the differential expression of E3 ligases between cancer cells and platelets; VHL and CRBN are poorly expressed in platelets compared to many tumor cells.[1][2][3] This approach allows for the degradation of Bcl-xL in malignant cells while sparing platelets, thereby mitigating the risk of thrombocytopenia.[1][4]

Several Bcl-xL PROTACs, including DT2216, 753b, and SIAIS361034, have demonstrated potent anti-tumor activity in preclinical in vivo models with a favorable safety profile regarding platelet counts.[1][5][6]

Signaling Pathway of Bcl-xL PROTACs

The mechanism of action for a typical Bcl-xL PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the Bcl-xL protein. This process ultimately leads to the induction of apoptosis in cancer cells that are dependent on Bcl-xL for survival.

Caption: Mechanism of action of a Bcl-xL PROTAC.

Quantitative Data Summary

The following table summarizes the in vivo administration details and efficacy of various Bcl-xL PROTACs from preclinical studies.

| PROTAC Name | Animal Model | Tumor Type | Administration Route & Schedule | Dosage | Formulation/Vehicle | Key Outcomes | Reference |

| DT2216 | Xenograft Mice | T-cell Acute Lymphoblastic Leukemia (MOLT-4) | Intravenous (i.v.) | 15 mg/kg | Not specified | Significant tumor growth inhibition | [1] |

| DT2216 | Xenograft Mice | Small-Cell Lung Cancer (H146) | Not specified | Not specified | Not specified | Synergistic anti-tumor activity with venetoclax | [5] |

| 753b | Xenograft Mice | Small-Cell Lung Cancer (H146) | Intravenous (i.v.), weekly | 5 mg/kg | Not specified | Significant tumor growth delay, comparable to DT2216 + venetoclax combination | [5] |

| 753b | Xenograft Mice | Small-Cell Lung Cancer (H146) | Intravenous (i.v.), every 4 days | 5 mg/kg | Not specified | Induced tumor regression; well-tolerated without significant thrombocytopenia | [5] |

| SIAIS361034 | Xenograft Mice | Acute Lymphoblastic Leukemia (MOLT-4) | Not specified | Not specified | Not specified | Tumor growth inhibition rate of 96.1%; no severe thrombocytopenia | [6] |

| SIAIS361034 | Xenograft Mice | Small-Cell Lung Cancer (SCLC) | Not specified | Not specified | Not specified | Significant synergistic effect with Paclitaxel | [6] |

| AN-1 & AN-2 | Glioblastoma Stem Cell (GSC) model | Glioblastoma (GBM) | Not specified | Not specified | Not specified | Effectively inhibited GSC proliferation and improved survival rates without thrombocytopenia | [7] |

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of a Bcl-xL PROTAC involves several key stages, from initial preparation and animal model establishment to treatment and final analysis.

Caption: Standard workflow for a Bcl-xL PROTAC in vivo study.

Protocol for In Vivo Administration in a Xenograft Mouse Model

This protocol outlines the key steps for evaluating a Bcl-xL PROTAC, such as 753b, in a small-cell lung cancer (e.g., H146) xenograft model.[5]

Materials:

-

Bcl-xL PROTAC (e.g., 753b)

-

Vehicle for formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

H146 human small-cell lung cancer cells

-

Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

-

Matrigel (or similar basement membrane matrix)

-

Sterile syringes and needles (for injection and administration)

-

Calipers for tumor measurement

-

Anesthetic (e.g., isoflurane)

-

Equipment for tissue homogenization and protein analysis (Western Blot)

Procedure:

-

Cell Culture and Implantation:

-

Culture H146 cells under standard conditions.

-

On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10-20 x 10^6 cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Allow tumors to grow. Measure tumor volume every 2-3 days using calipers. Tumor volume (mm³) can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).

-

-

PROTAC Formulation and Administration:

-

Prepare the PROTAC formulation fresh on each day of dosing. For a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline, first dissolve the PROTAC in DMSO, then add PEG300 and Tween 80, vortex, and finally add saline.

-

Administer the Bcl-xL PROTAC (e.g., 5 mg/kg of 753b) or vehicle control via the desired route (e.g., intravenous injection).[5]

-

Follow the predetermined dosing schedule (e.g., once weekly or every four days).[5]

-

-

Efficacy and Toxicity Monitoring:

-

Continue to measure tumor volumes and mouse body weights 2-3 times per week.

-

Monitor the general health of the animals daily.

-

At specified time points, blood samples can be collected (e.g., via retro-orbital bleeding) for complete blood counts to assess platelet levels.

-

-

Endpoint and Tissue Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent Western blot analysis to confirm the degradation of Bcl-xL and assess downstream markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3). Another portion can be fixed in formalin for immunohistochemistry (IHC).

-

Western Blot Protocol for Tumor Lysates

Procedure:

-

Protein Extraction:

-

Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-xL, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software to determine the extent of Bcl-xL degradation.

-

Formulation and Delivery Considerations

A significant challenge in the in vivo application of PROTACs is their often-unfavorable physicochemical properties, such as high molecular weight and hydrophobicity, which can lead to poor solubility and limited bioavailability.[8][9][10] Overcoming these hurdles is critical for successful preclinical and clinical development.

Common Formulation Strategies:

-

Co-solvent Systems: Simple solvent/co-solvent systems are often used in early preclinical studies (e.g., DMSO, PEG300, Tween 80).[11]

-

Amorphous Solid Dispersions (ASDs): ASDs are a common technique to improve the solubility of poorly water-soluble drugs.[9] By dispersing the PROTAC in a polymeric carrier (e.g., HPMC, Eudragit), the drug is maintained in an amorphous, higher-energy state, which enhances dissolution rates.[9][12]

-

Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) and lipid-based nanoparticles can encapsulate hydrophobic PROTACs, improving their solubility and permeability.[8][9]

-

Polymeric Micelles and Nanoparticles: These systems can encapsulate PROTACs, protect them from degradation, and potentially offer targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[8][9]

The choice of formulation strategy depends on the specific PROTAC, the intended route of administration, and the stage of development. For toxicology studies, formulations that allow for dose-linear pharmacokinetics are essential.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]

- 4. researchgate.net [researchgate.net]

- 5. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PROTAC selectively degrading BCL-XL inhibits the growth of tumors and significantly synergizes with Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: PROTAC Bcl-xL Ligand-1 Ubiquitination Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[][3]

The B-cell lymphoma-extra large (Bcl-xL) protein is a key anti-apoptotic member of the Bcl-2 family and is a well-validated target in various cancers.[4][5] However, direct inhibition of Bcl-xL can lead to on-target toxicities, such as thrombocytopenia, because platelets rely on Bcl-xL for survival.[1][5] Bcl-xL PROTACs offer a promising strategy to circumvent this by selectively degrading Bcl-xL in cancer cells, which often express the necessary E3 ligases at higher levels than platelets.[4][5]

Verifying the mechanism of action of a PROTAC involves demonstrating the ubiquitination of the target protein. This document provides detailed protocols and application notes for conducting a ubiquitination assay for a generic "PROTAC Bcl-xL ligand-1," focusing on the widely used immunoprecipitation and western blot method.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of a Bcl-xL PROTAC and the experimental workflow for the ubiquitination assay.

References

- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesensors.com [lifesensors.com]

- 4. Ubiquitination Assay - Profacgen [profacgen.com]

- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Analysis of PROTAC Bcl-xL Ligand-1 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) analysis of PROTACs targeting the B-cell lymphoma-extra-large (Bcl-xL) protein in a murine model. The information is intended to guide researchers in designing and executing in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of novel Bcl-xL degrading molecules.

Introduction to Bcl-xL PROTACs

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins.[1][2][3] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the protein of interest (in this case, Bcl-xL), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][4]

Bcl-xL is a key anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[5][6][7] By selectively degrading Bcl-xL, PROTACs offer a promising therapeutic strategy to induce apoptosis in cancer cells. Assessing the pharmacokinetic profile of these molecules is a critical step in their preclinical development.

Signaling Pathway and Mechanism of Action

Bcl-xL Signaling Pathway in Apoptosis

Bcl-xL is a central regulator of the intrinsic apoptotic pathway. It prevents programmed cell death by sequestering pro-apoptotic proteins such as Bax and Bak, thereby inhibiting the release of cytochrome c from the mitochondria and subsequent caspase activation.[5][6][7]

References

- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols: In Vivo Efficacy of PROTAC Bcl-xL Ligand-1 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma-extra large (Bcl-xL) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to conventional therapies.[1] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins via the ubiquitin-proteasome system.[2] This document provides a detailed overview and experimental protocols for assessing the in vivo efficacy of Bcl-xL-targeting PROTACs in xenograft models, a critical step in the preclinical development of these promising anti-cancer agents.

PROTACs targeting Bcl-xL function by simultaneously binding to Bcl-xL and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][3] This induced proximity facilitates the ubiquitination of Bcl-xL, marking it for degradation by the proteasome and subsequently leading to the induction of apoptosis in cancer cells dependent on Bcl-xL for survival. A significant advantage of certain Bcl-xL PROTACs is their ability to spare platelets, which also rely on Bcl-xL, thereby mitigating the dose-limiting thrombocytopenia observed with traditional Bcl-xL inhibitors.[3][4] This selectivity is often achieved by utilizing an E3 ligase with low expression in platelets.[4]

Signaling Pathway and Mechanism of Action

Bcl-xL exerts its anti-apoptotic function within the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins like Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[5] This action inhibits the release of cytochrome c into the cytoplasm, a critical event for the formation of the apoptosome and activation of the caspase cascade that executes programmed cell death.[1][5]

Bcl-xL-targeting PROTACs hijack the cell's natural protein disposal system to eliminate Bcl-xL. The bifunctional molecule forms a ternary complex with Bcl-xL and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to Bcl-xL. The polyubiquitinated Bcl-xL is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act on other Bcl-xL molecules. The degradation of Bcl-xL frees pro-apoptotic proteins, leading to the initiation of the apoptotic cascade and cell death.

In Vivo Efficacy Data in Xenograft Models

The following tables summarize the in vivo efficacy of various Bcl-xL-targeting PROTACs in different human cancer xenograft models.

Table 1: Efficacy of DT2216 in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Nude Mice | 15 mg/kg, weekly | Significant tumor growth inhibition | [4] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Nude Mice | 15 mg/kg, weekly | Tumor regression | [4] |

| NCI-H146 | Small-Cell Lung Cancer | Nude Mice | 15 mg/kg, weekly (with Venetoclax) | Synergistic tumor growth inhibition | [6][7] |

Table 2: Efficacy of 753b in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| NCI-H146 | Small-Cell Lung Cancer | Nude Mice | 5 mg/kg, weekly | Significant tumor growth delay | [6][7][8] |

| NCI-H146 | Small-Cell Lung Cancer | Nude Mice | 5 mg/kg, every 4 days | Tumor regression | [6][7][8] |

| AML PDX | Acute Myeloid Leukemia | NSG Mice | Not specified | Anti-leukemia efficacy | [9][10] |

Table 3: Efficacy of SIAIS361034 in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Nude Mice | Not specified | 96.1% Tumor Growth Inhibition (TGI) | |

| SCLC Xenograft | Small-Cell Lung Cancer | Nude Mice | Not specified (with Paclitaxel) | Significant synergistic tumor growth inhibition |

Experimental Protocols

The following are detailed protocols for key experiments involved in evaluating the in vivo efficacy of Bcl-xL PROTACs.

Protocol 1: Human Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using the MOLT-4 cell line as an example.

Materials:

-

MOLT-4 human T-cell acute lymphoblastic leukemia cell line

-

RPMI-1640 medium with 10% fetal bovine serum

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

5-6 week old immunodeficient mice (e.g., NU/NU nude or NOD-SCID)

-

1 mL syringes with 27-gauge needles

-

Calipers

Procedure:

-

Cell Culture: Culture MOLT-4 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase.

-

Cell Preparation: On the day of injection, harvest the cells and determine cell viability using a trypan blue exclusion assay. A viability of >95% is required.

-

Cell Suspension: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. The final concentration should be 1 x 10^7 cells per 100 µL.

-

Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Palpate the injection site twice weekly. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers at least twice a week.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: PROTAC Formulation and Administration

Materials:

-

Bcl-xL PROTAC compound

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

Sterile syringes and needles for the appropriate route of administration (e.g., oral gavage, intraperitoneal injection)

Procedure:

-

Formulation Preparation: Prepare the PROTAC formulation on the day of dosing. Dissolve the PROTAC in the vehicle to the desired final concentration. Ensure complete dissolution, using sonication if necessary.

-

Dosing: Administer the PROTAC to the mice according to the predetermined schedule (e.g., once weekly, every four days) and route of administration. The control group should receive the vehicle only.

-

Monitoring: Monitor the body weight of the mice at least twice a week as an indicator of toxicity. Continue to measure tumor volumes as described in Protocol 1.

Protocol 3: Endpoint Analysis - Western Blot for Bcl-xL Degradation

Materials:

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bcl-xL, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Tumor Harvesting: At the end of the study, euthanize the mice and excise the tumors.

-

Tissue Lysis: Snap-freeze a portion of the tumor in liquid nitrogen. For protein extraction, homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against Bcl-xL overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Analysis: Detect the signal using an imaging system. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities to determine the extent of Bcl-xL degradation.

References

- 1. 2.17. Western Blot Analysis of Protein Lysate fromPDX Tumor Tissue [bio-protocol.org]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 5. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Self-Assembly of PROTACs by Bioorthogonal Chemistry for Precision Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Mitigating Off-Target Effects of PROTAC Bcl-xL Ligand-1

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of PROTACs utilizing a Bcl-xL ligand-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of PROTACs targeting Bcl-xL?

The primary concern with targeting Bcl-xL is on-target toxicity in platelets, leading to thrombocytopenia (a deficiency of platelets in the blood). This occurs because platelets are highly dependent on Bcl-xL for their survival.[1] Therefore, potent inhibition or degradation of Bcl-xL can lead to a significant reduction in platelet count.

Q2: How can PROTAC technology be leveraged to mitigate thrombocytopenia associated with Bcl-xL targeting?

PROTACs offer a unique solution to this problem by inducing targeted protein degradation. The key strategy is to design a PROTAC that recruits an E3 ubiquitin ligase with low expression in platelets but sufficient expression in cancer cells. This differential E3 ligase expression allows for the selective degradation of Bcl-xL in tumor cells while sparing platelets. E3 ligases such as von Hippel-Lindau (VHL), Cereblon (CRBN), and Inhibitor of Apoptosis Proteins (IAPs) are known to have lower expression in platelets compared to various cancer cell lines.[1][2][3]